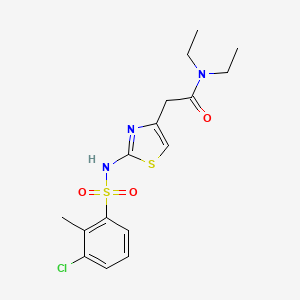
BVT-14225
概要
科学的研究の応用
BVT-14225 has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of metabolic diseases such as type 2 diabetes, obesity, and metabolic syndrome. The compound’s ability to selectively inhibit 11β-HSD1 makes it a valuable tool in research focused on glucocorticoid metabolism and its role in metabolic disorders .
作用機序
BVT-14225は、不活性なコルチゾンを活性なコルチゾールに変換する酵素である11β-HSD1を選択的に阻害することにより、その効果を発揮します。 この酵素を阻害することにより、this compoundは活性コルチゾールのレベルを低下させ、これは血中グルコースレベルの調節とインスリン抵抗性の軽減に役立ちます。 このメカニズムにより、代謝性疾患の治療のための有望な候補となっています .
類似の化合物との比較
類似の化合物
BVT-2733: 同様の治療の可能性を持つ11β-HSD1の別の選択的阻害剤。
PF-915275: 強力で選択的な11β-HSD1阻害剤で、代謝性疾患に対する効果が研究されています。
独自性
This compoundは、11β-HSD2よりも11β-HSD1に対する高い選択性により際立っており、治療に使用する場合、より標的を絞ることができ、潜在的に安全な選択肢となります。 動物モデルでの血中グルコースレベルを低下させる効果は、代謝性疾患の治療薬としての潜在能力をさらに強調しています .
生化学分析
Biochemical Properties
BVT-14225 interacts primarily with the enzyme 11β-HSD1 . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound can decrease blood glucose concentrations in hyperglycaemic mice .
Cellular Effects
This compound influences cell function by modulating the levels of cortisol, a hormone that plays a key role in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to 11β-HSD1, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of cortisone to cortisol, leading to decreased levels of active cortisol .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound remain consistent due to its high stability. It continues to inhibit 11β-HSD1 effectively, leading to sustained reductions in cortisol levels .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Higher doses lead to greater reductions in cortisol levels, thereby more effectively decreasing blood glucose concentrations .
Metabolic Pathways
This compound is involved in the metabolic pathway of cortisol synthesis. It interacts with the enzyme 11β-HSD1, which is a key player in this pathway .
準備方法
合成経路と反応条件
BVT-14225の合成には、3-クロロ-2-メチルベンゼンスルホンアミドとN,N-ジエチル-4-チアゾールアセトアミドを特定の条件下で反応させることが含まれます。 反応は通常、ジメチルスルホキシド(DMSO)などの溶媒を必要とし、反応を促進するために加熱が必要になる場合があります .
工業生産方法
This compoundの工業生産は、おそらく同様の合成経路に従いますが、より大規模になります。 これには、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、反応条件を最適化することが含まれます。 工業生産方法の具体的な詳細は、文献では容易に入手できません。
化学反応の分析
反応の種類
BVT-14225は、スルホンアミドやチアゾール部分など、反応性官能基の存在により、主に置換反応を起こします .
一般的な試薬と条件
This compoundの合成と反応で使用される一般的な試薬には、DMSO、さまざまなスルホニルクロリド、およびチアゾール誘導体が含まれます。 反応条件には、多くの場合、加熱と触媒の使用が含まれており、反応を促進します .
生成される主な生成物
This compoundの合成から生成される主な生成物は、化合物自体であり、未反応の出発物質や不完全な反応による副生成物などの潜在的な副生成物が含まれます .
科学研究における用途
This compoundは、その潜在的な治療用途について広く研究されてきました。 2型糖尿病、肥満、代謝症候群などの代謝性疾患の治療に有望な結果を示しています。 この化合物は、11β-HSD1を選択的に阻害する能力があり、グルココルチコイド代謝とその代謝性疾患における役割に焦点を当てた研究において貴重なツールとなっています .
類似化合物との比較
Similar Compounds
BVT-2733: Another selective inhibitor of 11β-HSD1 with similar therapeutic potential.
PF-915275: A potent and selective inhibitor of 11β-HSD1, studied for its effects on metabolic diseases.
Uniqueness
BVT-14225 stands out due to its high selectivity for 11β-HSD1 over 11β-HSD2, making it a more targeted and potentially safer option for therapeutic use. Its efficacy in reducing blood glucose levels in animal models further highlights its potential as a treatment for metabolic diseases .
特性
IUPAC Name |
2-[2-[(3-chloro-2-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S2/c1-4-20(5-2)15(21)9-12-10-24-16(18-12)19-25(22,23)14-8-6-7-13(17)11(14)3/h6-8,10H,4-5,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFMZAHWOASGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CSC(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















